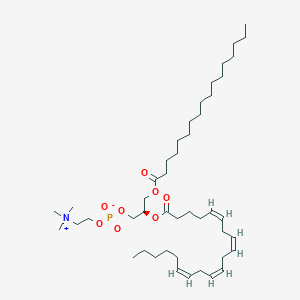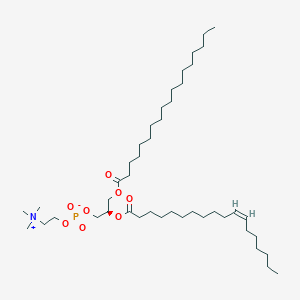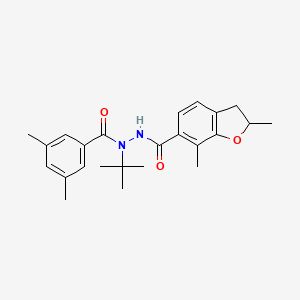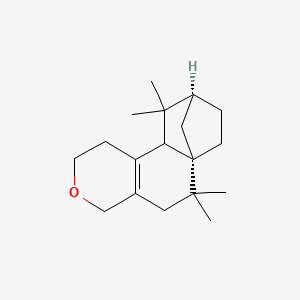
4,5-(Methanoxyethano)isolongifol-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-(methanoxyethano)isolongifol-4-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.
Wissenschaftliche Forschungsanwendungen
Heteropoly Acid Catalysis
A study by Anjibabu et al. (2013) demonstrated the use of heteropoly acids in catalyzing the synthesis of related compounds through oxonium-ene cyclization, highlighting the potential for environmentally friendly and efficient methods in organic synthesis. This research implies possible applications for 4,5-(Methanoxyethano)isolongifol-4-ene in similar catalytic processes (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).
Catalytic Reaction in Methanol
The work of Adams, Clement, and Graham (1982) explored the acid-catalyzed reactions involving methanol, which may be relevant to understanding the chemical behavior of 4,5-(Methanoxyethano)isolongifol-4-ene in similar solvent environments (Adams, Clement, & Graham, 1982).
Asymmetric Aldol Reactions
Zhang et al. (2015) investigated the use of 4,5-methano-L-proline as a catalyst in asymmetric aldol reactions, suggesting potential applications for 4,5-(Methanoxyethano)isolongifol-4-ene in similar asymmetric synthesis processes due to structural similarities (Zhang, Zhu, Yu, & Yu, 2015).
Singlet Oxygen Reactions
Gollnick and Griesbeck (1984) studied the interactions of singlet oxygen with similar compounds, indicating the potential for 4,5-(Methanoxyethano)isolongifol-4-ene to participate in complex oxygenation reactions, which could be relevant in developing oxidation processes or synthesizing oxygenated organic compounds (Gollnick & Griesbeck, 1984).
Electrochemical Synthesis
Nematollahi and Golabi (1996) focused on the electrochemical synthesis of related compounds in methanol, suggesting that 4,5-(Methanoxyethano)isolongifol-4-ene could be explored for its electrochemical properties and potential applications in electro-organic synthesis (Nematollahi & Golabi, 1996).
Selective Oxidation Catalysis
Lu et al. (2011) researched the selective oxidation of methanol over acid-modified catalysts, providing insights into the potential catalytic roles of 4,5-(Methanoxyethano)isolongifol-4-ene in similar oxidation processes, especially in enhancing selectivity and efficiency (Lu, Qin, Dong, Zhu, Wang, Zhao, Fan, & Wang, 2011).
Radical Transannular Migration
Research by Boivin et al. (1990) on radical transannular hydrogen migration in the longifolene series could be relevant for understanding similar radical processes in 4,5-(Methanoxyethano)isolongifol-4-ene, potentially useful in synthetic organic chemistry (Boivin, Silva, Ourisson, & Zard, 1990).
Eigenschaften
Produktname |
4,5-(Methanoxyethano)isolongifol-4-ene |
|---|---|
Molekularformel |
C18H28O |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
(1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.01,10.04,9]pentadec-4(9)-ene |
InChI |
InChI=1S/C18H28O/c1-16(2)9-12-11-19-8-6-14(12)15-17(3,4)13-5-7-18(15,16)10-13/h13,15H,5-11H2,1-4H3/t13-,15?,18-/m0/s1 |
InChI-Schlüssel |
OPHJYEFTOHTQHT-LWSHRDBSSA-N |
Isomerische SMILES |
CC1(CC2=C(CCOC2)C3[C@@]14CC[C@@H](C4)C3(C)C)C |
Kanonische SMILES |
CC1(CC2=C(CCOC2)C3C14CCC(C4)C3(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



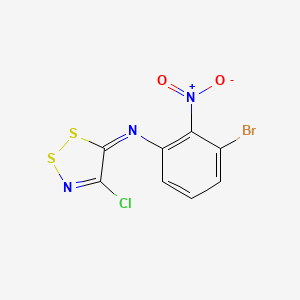
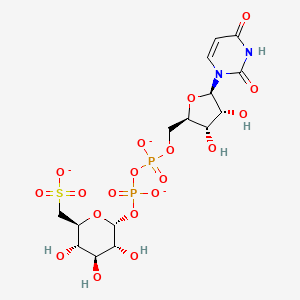
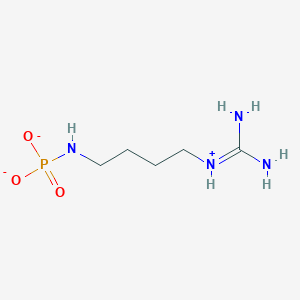
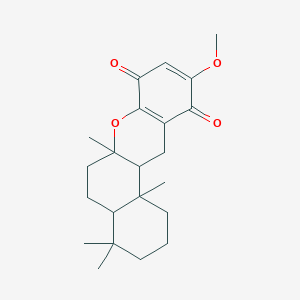
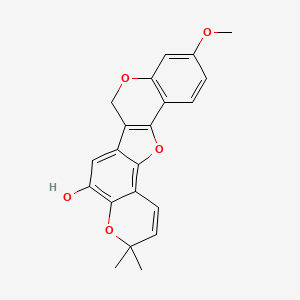
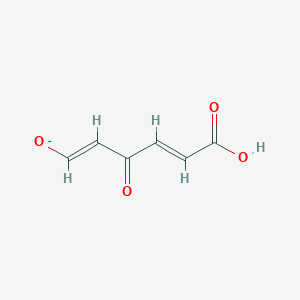
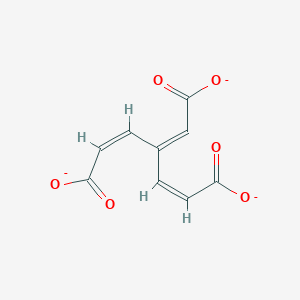
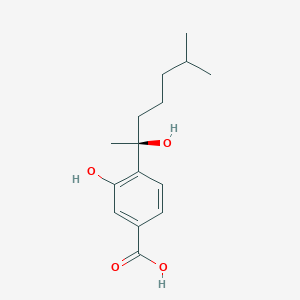
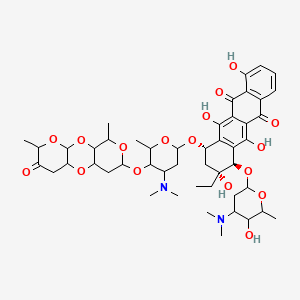
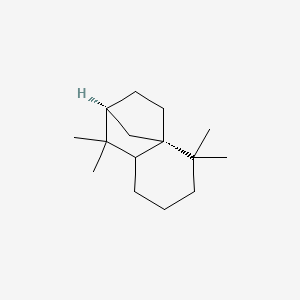
![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
